2-(1,2-benzoxazol-3-yl)-N-{6-[(2-methoxyphenyl)methoxy]pyrimidin-4-yl}acetamide
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Overview
Description
2-(1,2-benzoxazol-3-yl)-N-{6-[(2-methoxyphenyl)methoxy]pyrimidin-4-yl}acetamide is a complex organic compound that features a benzo[d]isoxazole ring and a pyrimidine ring
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes likeCathepsin S , which plays a crucial role in the immune response.
Mode of Action
The exact mode of action of this compound is currently unknown
Biochemical Pathways
Compounds with similar structures have been known to exhibit a broad range of biological activities, including anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .
Result of Action
Similar compounds have shown to inhibit the proliferation of certain cell lines , suggesting potential cytotoxic activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-benzoxazol-3-yl)-N-{6-[(2-methoxyphenyl)methoxy]pyrimidin-4-yl}acetamide typically involves multiple steps:
Formation of the benzo[d]isoxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the pyrimidine ring: This step often involves nucleophilic substitution reactions where the benzo[d]isoxazole derivative reacts with a pyrimidine precursor.
Final coupling: The final step involves coupling the intermediate with 2-methoxybenzylamine under conditions such as heating in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(1,2-benzoxazol-3-yl)-N-{6-[(2-methoxyphenyl)methoxy]pyrimidin-4-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in DMF (dimethylformamide).
Major Products
Oxidation: Oxidized derivatives of the benzo[d]isoxazole ring.
Reduction: Reduced forms of the pyrimidine ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1,2-benzoxazol-3-yl)-N-{6-[(2-methoxyphenyl)methoxy]pyrimidin-4-yl}acetamide has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features.
Biology: It can be used as a probe to study biological pathways and interactions.
Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzo[d]isoxazol-3-yl)acetamide
- 2-(6-Methoxybenzo[d]isoxazol-3-yl)ethanol
Uniqueness
What sets 2-(1,2-benzoxazol-3-yl)-N-{6-[(2-methoxyphenyl)methoxy]pyrimidin-4-yl}acetamide apart from similar compounds is its combination of the benzo[d]isoxazole and pyrimidine rings, along with the 2-methoxybenzyl group. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-[6-[(2-methoxyphenyl)methoxy]pyrimidin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4/c1-27-17-8-4-2-6-14(17)12-28-21-11-19(22-13-23-21)24-20(26)10-16-15-7-3-5-9-18(15)29-25-16/h2-9,11,13H,10,12H2,1H3,(H,22,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJXKYWRYNVYUHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1COC2=NC=NC(=C2)NC(=O)CC3=NOC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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